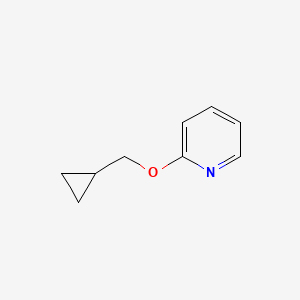

2-(Cyclopropylmethoxy)pyridine

Description

2-(Cyclopropylmethoxy)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position. This structure combines the electron-withdrawing nature of the pyridine nitrogen with the steric and electronic effects of the cyclopropylmethoxy moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The cyclopropyl group enhances metabolic stability and lipophilicity, which is advantageous in drug design .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-6-10-9(3-1)11-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQFNACKXZLVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)pyridine can be achieved through various methods. One common approach involves the reaction of 2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclopropylmethanol is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)pyridine may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in pyridine solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine) in the presence of a catalyst.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Nitrated, halogenated, or sulfonated pyridine derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)pyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential pharmacophore in drug discovery and development.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(cyclopropylmethoxy)pyridine derivatives vary significantly based on substituent positions and additional functional groups. Below is a detailed comparison with structurally related compounds:

5-Chloro-2-(cyclopropylmethoxy)pyridine

- Molecular Formula: C₉H₁₀ClNO

- Molecular Weight : 183.63 g/mol

- Key Features :

- Applications : Used as a precursor in Suzuki-Miyaura couplings for drug discovery.

2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine

- Molecular Formula: C₉H₉ClFNO

- Molecular Weight : 201.63 g/mol

- Key Features :

2-(Cyclopropylmethoxy)-5-boronic acid pinacol ester

- Molecular Formula: C₁₅H₂₂BNO₃

- Molecular Weight : 287.16 g/mol

- Key Features :

Pharmacological Activity Comparison

PDE4 Inhibitors

- Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide):

- Compound 24 (pyridine heterocycle with cyclopropylmethoxy):

IKK-β Inhibitors

- Optimized Pyridine Derivative (2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile): IKK-β IC₅₀: 8.5 nM. In Vivo Efficacy: Significant anti-inflammatory activity at 1 mg/kg (oral) in murine models .

Structural and Functional Insights

- Electron Effects : The cyclopropylmethoxy group donates electron density via the oxygen atom while the cyclopropane ring introduces steric hindrance, influencing binding to enzyme active sites .

- Metabolic Stability : Cyclopropane rings resist oxidative metabolism, prolonging half-life in vivo compared to linear alkoxy groups .

- Synthetic Versatility: Boronate esters (e.g., C₁₅H₂₂BNO₃) enable efficient cross-coupling for diversifying pyridine-based scaffolds .

Biological Activity

2-(Cyclopropylmethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

2-(Cyclopropylmethoxy)pyridine is characterized by a pyridine ring with a cyclopropylmethoxy substituent. The presence of the cyclopropyl group is believed to influence the compound's pharmacological properties by affecting its binding affinity to various biological targets.

The biological activity of 2-(Cyclopropylmethoxy)pyridine is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethoxy group may enhance the compound's ability to modulate these targets, leading to various therapeutic effects:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors that play a role in pain and inflammation, thereby exerting analgesic effects.

Antimicrobial Properties

Research indicates that 2-(Cyclopropylmethoxy)pyridine exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Anti-Inflammatory Effects

The compound has shown promise in reducing inflammation. Studies have indicated that it may inhibit the release of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property is particularly relevant for conditions such as arthritis and other inflammatory disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activity of 2-(Cyclopropylmethoxy)pyridine:

- In Vitro Studies : Laboratory experiments demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Animal Models : In murine models of inflammation, administration of 2-(Cyclopropylmethoxy)pyridine resulted in a marked decrease in paw swelling and joint stiffness, indicating its potential as an anti-inflammatory agent.

- Pharmacokinetic Studies : Research on the absorption, distribution, metabolism, and excretion (ADME) profiles revealed that the compound has favorable pharmacokinetic properties, suggesting good bioavailability when administered orally.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-(Cyclopropylmethoxy)pyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Cyclobutylmethoxy)pyridine | Cyclobutyl group instead of cyclopropyl | Moderate antimicrobial activity |

| 2-(Cyclohexylmethoxy)pyridine | Cyclohexyl group | Enhanced anti-inflammatory effects |

| 2-(Methylmethoxy)pyridine | Methyl group | Lower antimicrobial efficacy |

This table illustrates how variations in structure can influence biological activity, highlighting the unique position of 2-(Cyclopropylmethoxy)pyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.